Scientific Field: Organic Chemistry
Summary of the Application: This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate.
Methods of Application: The resolution process involves a lipase-catalyzed transesterification reaction.
Results or Outcomes: The enzymatic process showed excellent enantioselectivity (E > 200).
Scientific Field: Pharmaceutical Science
Summary of the Application: This compound is used in the lyophilization of pharmaceuticals.
Summary of the Application: This compound is used in the synthesis of N-heterocycles via sulfinimines.
Methods of Application: The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades.
Scientific Field: Materials Science
Summary of the Application: This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs).
Methods of Application: The study presents a design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM.
Results or Outcomes: Compared to its non-metal counterpart, the zinc complex-based HTM demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination.
Summary of the Application: This compound is used in the synthesis of amines and their derivatives via sulfinimines.
Scientific Field: Biological Sciences
Summary of the Application: This compound is used in the development of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species.
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol. The compound is known for its versatility in various scientific fields, particularly in organic chemistry and pharmaceutical science .
There is no scientific literature available on the mechanism of action of this specific compound.
While comprehensive studies on the biological activity of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate are sparse, it has been noted for its role in the development of coordinative compounds based on unsaturated carboxylates. These compounds often involve interactions with various ligands, particularly nitrogen-based heterocyclic species . Additionally, it has been utilized in lyophilization processes for pharmaceuticals, demonstrating its relevance in biological applications.
The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate typically involves the use of enantiopure tert-butanesulfinamide as a key reagent. This method has gained recognition for its efficiency and effectiveness in producing high yields of the desired compound. The process may also involve various organic solvents and catalysts to optimize reaction conditions .
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate finds applications across multiple domains:
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate | 100927-10-4 | 0.95 | Chiral amine derivative |
tert-Butyl (1-aminopropan-2-yl)carbamate | 149632-73-5 | 0.95 | Non-chiral variant |
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride | 1179361-35-3 | 0.93 | Contains a Boc protecting group |
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride | 959833-70-6 | 0.93 | Stereoisomer with distinct properties |
tert-butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 | 0.90 | Features an azetidine ring |
The uniqueness of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate lies in its specific arrangement of functional groups and chirality, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.